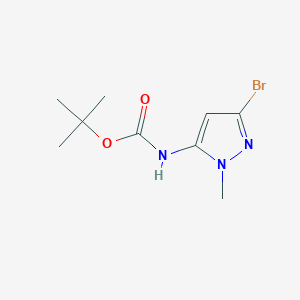
Ethyl 3-amino-2-bromo-6-chloroisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of amino, bromo, and chloro substituents on the pyridine ring, along with an ethyl ester group at the 4-position. The unique combination of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 3-amino-6-chloropyridine-4-carboxylate, followed by esterification with ethanol under acidic conditions to form the ethyl ester. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and sulfuric acid or hydrochloric acid as the catalyst for esterification.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure and temperature conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium, or nitric acid under controlled temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the bromine atom.
Reduction: Formation of ethyl 3-amino-2-amino-6-chloropyridine-4-carboxylate.
Oxidation: Formation of ethyl 3-nitro-2-bromo-6-chloropyridine-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of novel pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals due to its versatile reactivity and functional group compatibility.
Wirkmechanismus
The mechanism of action of ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate depends on its specific application and target. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of amino, bromo, and chloro groups can enhance its binding affinity and specificity towards molecular targets, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate can be compared with other pyridine derivatives such as:
Ethyl 3-amino-2-chloro-6-bromopyridine-4-carboxylate: Similar structure but with reversed positions of bromine and chlorine.
Ethyl 3-amino-2-bromo-6-fluoropyridine-4-carboxylate: Fluorine substituent instead of chlorine, leading to different reactivity and properties.
Ethyl 3-amino-2-bromo-6-methylpyridine-4-carboxylate: Methyl group instead of chlorine, affecting steric and electronic properties.
The uniqueness of ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate lies in its specific combination of functional groups, which imparts distinct reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C8H8BrClN2O2 |
|---|---|
Molekulargewicht |
279.52 g/mol |
IUPAC-Name |
ethyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C8H8BrClN2O2/c1-2-14-8(13)4-3-5(10)12-7(9)6(4)11/h3H,2,11H2,1H3 |
InChI-Schlüssel |
BCEJHBNXETYHCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=NC(=C1N)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13505690.png)



![Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B13505705.png)








